N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. . This method is used to construct the 1,2,4-triazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline: Shares the triazole and chloro-substituted phenyl ring.
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: Contains a similar triazole ring structure.
Uniqueness
N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C21H16ClN7OS |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16ClN7OS/c1-12-19-14(9-16(18-4-3-7-31-18)26-20(19)28(2)27-12)21(30)25-13-5-6-17(15(22)8-13)29-11-23-10-24-29/h3-11H,1-2H3,(H,25,30) |
InChI Key |
BLCOUMRAZUEUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl)C |
Origin of Product |
United States |
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